4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole
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Overview
Description
4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structureIt is known for its unique chemical properties and reactivity, making it a valuable compound for research and industrial purposes .
Preparation Methods
The synthesis of 4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole involves several steps. One common synthetic route includes the reaction of 2-isopropylthio-4-aminothiazole with phenylsulfonyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-2-isopropylthio-5-(phenylsulfonyl)thiazole can be compared with other similar compounds such as:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
2-Isopropylthio-4-aminothiazole: Used as an intermediate in organic synthesis.
Phenylsulfonyl derivatives: Studied for their potential biological activities and applications in drug development.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-propan-2-ylsulfanyl-1,3-thiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S3/c1-8(2)17-12-14-10(13)11(18-12)19(15,16)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHXEZBHUIHZAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=C(S1)S(=O)(=O)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375674 |
Source
|
Record name | 5-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117420-81-2 |
Source
|
Record name | 5-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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